(E)-tert-Butyl 3-cyanoacrylate
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Overview
Description
(E)-tert-Butyl 3-cyanoacrylate is a chemical compound known for its unique properties and applications. It belongs to the family of cyanoacrylates, which are widely used as adhesives due to their rapid polymerization in the presence of moisture. This compound is characterized by the presence of a cyano group and an ester group, which contribute to its reactivity and adhesive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl 3-cyanoacrylate typically involves the reaction of tert-butyl cyanoacetate with formaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by a subsequent elimination reaction to form the cyanoacrylate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the elimination step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities and obtain the desired cyanoacrylate.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-Butyl 3-cyanoacrylate undergoes various chemical reactions, including:
Polymerization: In the presence of moisture, it rapidly polymerizes to form long chains of polycyanoacrylate.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Addition Reactions: The cyano group can participate in nucleophilic addition reactions with various nucleophiles.
Common Reagents and Conditions
Polymerization: Initiated by moisture or weak bases.
Hydrolysis: Carried out using acids like hydrochloric acid or bases like sodium hydroxide.
Addition Reactions: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Polymerization: Polycyanoacrylate.
Hydrolysis: tert-Butyl alcohol and cyanoacetic acid.
Addition Reactions: Various substituted cyanoacrylates depending on the nucleophile used.
Scientific Research Applications
(E)-tert-Butyl 3-cyanoacrylate has numerous applications in scientific research:
Chemistry: Used as a monomer for the synthesis of polymers with unique properties.
Biology: Employed in the development of bioadhesives for medical applications due to its biocompatibility and rapid curing.
Medicine: Utilized in surgical procedures as tissue adhesives and for wound closure.
Mechanism of Action
The mechanism of action of (E)-tert-Butyl 3-cyanoacrylate primarily involves its rapid polymerization upon exposure to moisture. The cyano group and ester group in the molecule facilitate the formation of strong intermolecular bonds, leading to the creation of a cohesive polymer network. This polymerization process is initiated by the presence of water molecules, which act as a catalyst for the reaction.
Comparison with Similar Compounds
Similar Compounds
- Ethyl cyanoacrylate
- Methyl cyanoacrylate
- Butyl cyanoacrylate
Comparison
(E)-tert-Butyl 3-cyanoacrylate is unique due to its tert-butyl group, which provides increased steric hindrance and affects the polymerization rate and adhesive properties. Compared to ethyl and methyl cyanoacrylates, it offers better thermal stability and a slower curing rate, making it suitable for specific applications where controlled polymerization is desired .
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
tert-butyl (E)-3-cyanoprop-2-enoate |
InChI |
InChI=1S/C8H11NO2/c1-8(2,3)11-7(10)5-4-6-9/h4-5H,1-3H3/b5-4+ |
InChI Key |
NLLRFHFNTXBYBV-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C#N |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC#N |
Origin of Product |
United States |
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